(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Overview
Description
This compound is a derivative of benzo[d][1,3]dioxol-5-ylmethylene . It is a part of a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives .
Synthesis Analysis
The compound was synthesized as part of a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives . The synthesis involved designing and testing for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .Chemical Reactions Analysis
The compound was tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) . The most potent derivative displayed high protection against MES-induced seizures .Scientific Research Applications
Organic Synthesis Applications
Studies on the reactions of related thiazolidine derivatives with various reagents demonstrate the compound's utility in synthesizing a diverse range of heterocyclic compounds. For example, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution leads to the formation of dioxo analogues and dioxadiazines, highlighting the compound's role in creating structurally complex molecules with potential applications in materials science and pharmaceuticals (Kandeel & Youssef, 2001).
Corrosion Inhibition
A specific application in the field of corrosion inhibition has been identified, where derivatives of thiazolidine have demonstrated significant efficacy. Two azo derivatives incorporating a thiazolidine moiety have been synthesized and characterized, showing excellent performance as mild steel corrosion inhibitors in hydrochloric acid. These findings suggest a potential application in industrial processes that require corrosion-resistant materials, underscoring the importance of such compounds in developing new protective coatings (Bedair et al., 2022).
Potential Anticancer Properties
Research into the anticancer properties of thiazolidine derivatives reveals that compounds synthesized from 1H-benzoimidazole-2-carbaldehyde and 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids have undergone screening by the National Cancer Institute. While displaying weak to medium anticancer activity, these compounds were particularly sensitive against certain cancer cell lines, suggesting a route for further investigation into their therapeutic potential (Horishny, Chaban, & Matiychuk, 2021).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid derivatives show promise for applications in battling microbial infections. A series of these compounds were synthesized and showed good to moderate activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antimicrobial agents (PansareDattatraya & Devan, 2015).
Future Directions
The most potent derivative of this compound displayed remarkable anticonvulsant activities, suggesting that it could be a good lead compound for further structural modification . The NaV1.1 channel inhibition was involved in the mechanism of action, which could be an area of focus in future research .
properties
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S3/c15-12-11(22-13(21)14(12)3-4-23(16,17)18)6-8-1-2-9-10(5-8)20-7-19-9/h1-2,5-6H,3-4,7H2,(H,16,17,18)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNTWJEJXJSPX-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid |
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